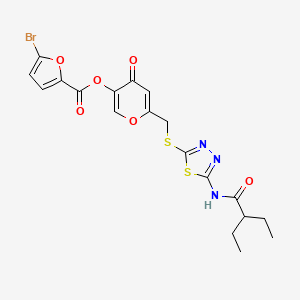

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a pyranone ring and a brominated furan ester group. Its unique architecture combines heterocyclic motifs known for diverse pharmacological and physicochemical properties. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent-driven variations in molecular properties, spectroscopic behavior, and synthetic strategies.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O6S2/c1-3-10(4-2)16(25)21-18-22-23-19(31-18)30-9-11-7-12(24)14(8-27-11)29-17(26)13-5-6-15(20)28-13/h5-8,10H,3-4,9H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFAVSFDJNEYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis involves a multi-step process:

Preparation of intermediates: The initial step typically involves the synthesis of the 2-ethylbutanamido substituted 1,3,4-thiadiazole through a condensation reaction of an appropriate hydrazine derivative with a carboxylic acid.

Thioether formation: The intermediate thiadiazole reacts with a suitable thioether to yield the thiadiazole-thio intermediate.

Pyran ring formation: This intermediate undergoes a cyclization reaction with a suitable pyranone, forming the 4-oxo-4H-pyran-3-yl core.

Bromofuran esterification: Finally, the product undergoes an esterification reaction with 5-bromofuran-2-carboxylic acid, yielding the final compound.

Industrial Production Methods:

Industrial synthesis scales up these reactions by using bulk quantities of reagents and optimized conditions. Reaction parameters such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity. Continuous flow reactors or batch reactors may be employed depending on the reaction specifics and production scale requirements.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidative transformations, especially at the furan and thiadiazole moieties.

Reduction: Selective reduction reactions might be possible at the amido or oxo groups.

Substitution: The compound is susceptible to nucleophilic or electrophilic substitutions, particularly at the bromofuran site.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under solvent and temperature-controlled environments.

Major Products:

The reaction products can vary widely based on the conditions and reactants used

Scientific Research Applications

This compound holds significant promise in multiple research domains:

Chemistry: Acts as an intermediate for synthesizing more complex molecules, particularly in heterocyclic chemistry.

Biology: Explored for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for novel therapeutic agents.

Industry: Utilized in materials science for developing new polymers or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

Mechanism:

The precise mechanism of action depends on its application. for biological activity, it typically interacts with molecular targets such as enzymes or receptors, modulating their function.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, potentially leading to antibacterial or antifungal effects.

Receptor Modulation: It may bind to specific receptors, altering cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a core structure with derivatives such as 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate (CAS: 877652-16-9) and 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate (CAS: 877651-92-8) . Key differences lie in the ester substituents:

Key Observations :

- Size and Electronegativity : Bromine (Br) in the target compound introduces greater polarizability and steric bulk compared to chlorine (Cl) or fluorine (F). This may enhance lipophilicity and influence binding interactions in biological systems.

Physicochemical Properties

The lumping strategy (grouping structurally similar compounds) highlights shared core-dependent properties but underscores substituent-driven deviations :

- Solubility : The bromofuran group in the target compound may reduce aqueous solubility compared to the fluorobenzoate analog due to increased hydrophobicity.

- Stability : Nitro groups (in the chloro-nitrobenzoate analog) are prone to reduction, whereas bromine and fluorine substituents are more chemically inert under physiological conditions .

Spectroscopic Analysis

NMR studies of analogous compounds reveal that substituents significantly alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44) . For example:

- The bromofuran ester in the target compound would induce distinct deshielding effects in the pyranone and thiadiazole regions compared to the benzoate-based analogs.

- Fluorine’s electronegativity in the 2-fluorobenzoate analog creates characteristic splitting patterns absent in the bromofuran derivative .

Challenges :

- The nitro group in the chloro-nitrobenzoate analog requires careful handling due to its reactivity .

- Bromofuran carboxylates demand precise temperature control to avoid debromination.

Computational Predictions

Tools like Hit Dexter 2.0 could predict divergent behaviors among these analogs:

- The bromofuran derivative may exhibit unique binding profiles due to its larger halogen and heterocyclic ring, distinguishing it from the benzoate-based analogs .

- Fluorine’s electronegativity in the 2-fluorobenzoate analog might enhance metabolic stability compared to the nitro-containing derivative .

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a complex organic molecule that combines various functional groups, including a thiadiazole derivative and a pyran moiety. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular structure of this compound can be illustrated as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈BrN₃O₅S |

| Molecular Weight | 452.33 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring: Reacting thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.

- Introduction of the Ethylbutanamido Group: Achieved through an amide coupling reaction using 2-ethylbutanoic acid and a coupling reagent such as EDCI.

- Formation of the Pyranone Ring: Cyclization involving a β-keto ester precursor.

Biological Activity

The biological activity of thiadiazole derivatives, including this compound, has been extensively studied. The following sections summarize key findings regarding its potential therapeutic effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing potency against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor activity across multiple cancer cell lines. Notably, it exhibited GI50 values (the concentration required to inhibit cell growth by 50%) of 15.9 µM against prostate cancer cells and 21.5 µM against ovarian cancer cells . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: The thiadiazole moiety can interact with metal ions in enzyme active sites.

- Receptor Modulation: The pyranone ring may participate in hydrogen bonding with amino acid residues in target proteins.

Case Studies

- Antibacterial Efficacy Study: A recent study evaluated the antibacterial efficacy of the compound against clinical isolates of Pseudomonas aeruginosa. The results showed that it inhibited bacterial growth effectively at concentrations lower than conventional antibiotics .

- Cancer Cell Line Analysis: In another study, the compound was tested on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells). It was found to induce significant cytotoxicity compared to untreated controls, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.